molecular formula C53H86O21 B8271683 Nudicaucin C CAS No. 211815-98-4

Nudicaucin C

Cat. No.: B8271683
CAS No.: 211815-98-4
M. Wt: 1059.2 g/mol
InChI Key: ULSOTXJNUTYKRK-DFRCHCFDSA-N
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Description

Nudicaucin C is a triterpenoid saponin isolated from Hedyotis nudicaulis, a plant used in traditional medicine. Its molecular formula is C₅₃H₈₆O₂₁, with a molecular weight of 1059.26 g/mol . It exhibits weak antibacterial activity against Bacillus subtilis strains M45 and H17 and demonstrates moderate inhibition of pancreatic lipase (78% at 100 µM) . Structurally, it belongs to a class of saponins characterized by a triterpene aglycone core linked to sugar moieties, which influence its bioactivity and pharmacokinetics.

Properties

CAS No.

211815-98-4

Molecular Formula

C53H86O21

Molecular Weight

1059.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C53H86O21/c1-23-32(57)35(60)38(63)43(68-23)73-42-41(72-44-39(64)36(61)33(58)27(20-54)69-44)26(56)22-67-46(42)71-31-12-13-50(6)29(49(31,4)5)11-14-52(8)30(50)10-9-24-25-19-48(2,3)15-17-53(25,18-16-51(24,52)7)47(66)74-45-40(65)37(62)34(59)28(21-55)70-45/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1

InChI Key

ULSOTXJNUTYKRK-DFRCHCFDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Nudicaucin A and B

Nudicaucin A, B, and C are structurally related saponins from Hedyotis nudicaulis but differ in their sugar chains and molecular complexity:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity
Nudicaucin A C₄₆H₇₂O₁₇ 897.05 Shorter sugar chain Limited data; likely weak antibacterial activity similar to B and C
Nudicaucin B C₄₇H₇₆O₁₇ 913.12 Intermediate chain length Weak antibacterial activity; inhibits CYP enzymes (e.g., CYP3A4, IC₅₀ < 10 µM)
Nudicaucin C C₅₃H₈₆O₂₁ 1059.26 Extended sugar chain 78% pancreatic lipase inhibition at 100 µM; weak antibacterial

Key Observations :

  • The extended sugar chain in this compound likely enhances solubility but may reduce membrane permeability compared to Nudicaucin B .
  • Nudicaucin B shows broader pharmacological effects (e.g., CYP inhibition), possibly due to its intermediate structure balancing solubility and bioavailability .

Functional Analogues: Pancreatic Lipase Inhibitors

This compound’s pancreatic lipase inhibition (78% at 100 µM) is comparable to other triterpenoid saponins but less potent than some derivatives:

Compound Source IC₅₀ or % Inhibition Structural Class Notes
This compound Hedyotis nudicaulis 78% at 100 µM Triterpenoid saponin Moderate activity; sugar chain may limit potency
Mate Saponin 1 Ilex paraguariensis 94% at 100 µM Triterpenoid saponin Higher inhibition despite similar class
Gypsosaponin B Gypsophila oldhamiana 99.2% at 1 mg/mL Triterpenoid saponin Exceptional activity; structural details unclear
Dioscin Camellia sinensis IC₅₀ = 0.53 mM Steroidal saponin Lower molar potency than this compound

Key Observations :

  • Sugar Moieties : Compounds with optimized sugar chains (e.g., Gypsosaponin B) show higher lipase inhibition, suggesting structural tailoring enhances activity .
  • Class Differences: Steroidal saponins like Dioscin exhibit lower potency than triterpenoid analogues, highlighting the aglycone’s role in target binding .

Antibacterial Activity Compared to Other Saponins

This compound’s weak antibacterial activity contrasts with more potent saponins from other plants:

Compound Source Activity Against B. subtilis Key Structural Features
This compound Hedyotis nudicaulis Weak inhibition Extended polar groups
Nudicaucin B Hedyotis nudicaulis Weak inhibition Intermediate polarity
α-Terpineol Synthetic/plant hybrids Strong inhibition Monoterpene alcohol
Ursolic Acid Rosmarinus officinalis Moderate inhibition Triterpene acid

Key Observations :

  • Polar sugar chains in this compound may hinder penetration into bacterial membranes, reducing efficacy compared to non-glycosylated triterpenes like ursolic acid .

Q & A

Q. How can researchers confirm the structural identity of Nudicaucin C using spectroscopic and chromatographic methods?

Answer: this compound (C₅₃H₈₆O₂₁, MW 1059.26) can be identified through a combination of:

  • Melting Point (mp): 257–260°C (decomposition) .
  • Optical Rotation: [α]D = −4.9° (c = 0.41, MeOH) .
  • TLC Analysis: Rf = 0.17 (75% MeOH) and 0.04 (CHCl₃:MeOH = 2:1) .
  • Spectroscopic Techniques: NMR (¹H/¹³C) and mass spectrometry (MS) to compare with published spectral data.
Parameter Value
Molecular FormulaC₅₃H₈₆O₂₁
Melting Point257–260°C (dec)
Optical Rotation−4.9° (c = 0.41, MeOH)
TLC Mobility (Rf)0.17 (75% MeOH), 0.04 (CHCl₃:MeOH)

Methodological Tip: Cross-validate findings with orthogonal methods (e.g., HPLC-MS) to rule out co-eluting impurities .

Q. What are the established protocols for isolating this compound from Hedyotis nudicaulis?

Answer: Isolation typically involves:

Extraction: Use polar solvents (e.g., methanol or ethanol) for maceration or Soxhlet extraction.

Fractionation: Employ column chromatography (silica gel or Sephadex LH-20) with gradients of CHCl₃:MeOH.

Purification: Final purification via preparative TLC or HPLC .
Critical Step: Monitor fractions using TLC (Rf = 0.17 in 75% MeOH) and confirm purity via NMR .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s antibacterial activity?

Answer:

  • Test Organisms: Bacillus subtilis strains M45 and H17 (weak activity reported in initial studies) .
  • Assay Design:
    • Concentration Range: 10–100 µg/mL to establish dose-response curves.
    • Controls: Include positive controls (e.g., ampicillin) and solvent-only negative controls.
    • Endpoint: Measure zone of inhibition (disk diffusion) or MIC/MBC values .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s efficacy against drug-resistant bacterial strains?

Answer:

  • Strain Selection: Include ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) alongside reference strains.
  • Experimental Variables:
    • Concentration Gradient: Test 0.1–200 µg/mL to capture sub-inhibitory to lethal effects.
    • Synergy Studies: Combine with β-lactams or fluoroquinolones to assess potentiation .
  • Data Analysis: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ and assess statistical significance via ANOVA .

Q. What statistical approaches address bioactivity data variability in this compound studies?

Answer:

  • Power Analysis: Determine sample size upfront to ensure detectability of weak effects (e.g., G*Power software) .
  • Error Handling: Report standard deviations (SD) and confidence intervals (CI) for MIC values.
  • Multivariate Analysis: Apply principal component analysis (PCA) to disentangle biological vs. technical variability .

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo pharmacological outcomes for this compound?

Answer:

  • Hypothesis Testing: Investigate bioavailability (e.g., plasma stability assays) or metabolic inactivation using liver microsomes.
  • Animal Models: Use Galleria mellonella or murine infection models to bridge in vitro-in vivo gaps.
  • Limitations: Address pharmacokinetic factors (e.g., solubility, half-life) that may limit efficacy .

Q. What strategies optimize this compound’s stability in pharmacological formulations?

Answer:

  • Formulation Screening: Test lipid-based nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
  • Stability-Indicating Assays: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
  • Critical Parameter: Measure degradation products via LC-MS to identify instability pathways .

Q. How can comparative studies with Nudicaucin A/B elucidate structure-activity relationships (SAR)?

Answer:

  • Structural Modifications: Compare functional groups (e.g., hydroxylation patterns, glycosylation sites) across analogs.
  • Bioactivity Profiling: Test all compounds under identical conditions (e.g., MIC assays against B. subtilis).
  • Computational Modeling: Use molecular docking to predict interactions with bacterial targets (e.g., cell wall enzymes) .

Data Contradiction Analysis

Example: If this compound shows inconsistent antibacterial results:

Re-examine Variables: Check solvent used (DMSO vs. water), bacterial growth phase, or assay temperature.

Reproducibility: Repeat experiments with independent replicates and blinded scoring .

Meta-Analysis: Compare findings with structurally related compounds (e.g., Nudicaucin B) to identify trends .

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